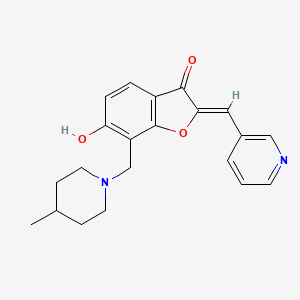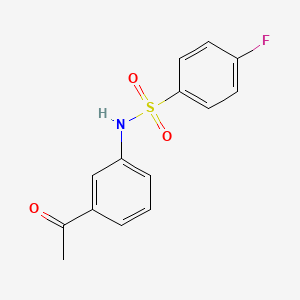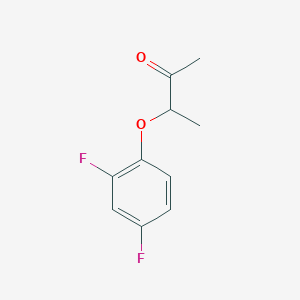
3-(2,4-Difluorophenoxy)-2-butanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,4-Difluorophenoxy)-2-butanone, also known as 2,4-difluorobenzophenone, is a synthetic organic compound with a wide range of applications in both scientific research and industry. It is an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and other compounds. It is also used as a reagent in various chemical reactions, such as the Michael addition, the Stetter reaction, and the Wittig reaction. In addition, 2,4-difluorobenzophenone is used as a catalyst in the polymerization of olefins. This compound is highly versatile and has a wide range of applications in various fields.
Applications De Recherche Scientifique
Photolabile Hydrophobic Molecules for Nanofluidic Devices : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid, a compound structurally related to 3-(2,4-Difluorophenoxy)-2-butanone, has been used as a photolabile protecting group. This demonstrates its application in the optical gating of nanofluidic devices. The compound facilitates the conversion of hydrophobic to hydrophilic groups upon irradiation, playing a significant role in light-induced controlled release and sensing in nanochannels (Ali et al., 2012).
Metabolic Engineering for Chemical Production : Research on the metabolic engineering of Klebsiella pneumoniae for the production of 2-butanone, which is chemically similar to 3-(2,4-Difluorophenoxy)-2-butanone, showcases its potential in biotechnological applications. This includes its use in creating sustainable pathways for chemical production from renewable resources (Chen et al., 2015).
Synthesis of Enantiomerically Pure Derivatives : Research on the preparation of enantiomerically pure derivatives branched in the 2- or 3-position from compounds like 6-Trifluoromethyl-1,3-dioxan- and -dioxin-4-ones relates to the synthesis of structurally related compounds. This highlights its significance in creating optically active compounds, which can be essential for pharmaceutical applications (Gautschi et al., 1994).
Atmospheric Impact of Related Fluorinated Compounds : A study on the atmospheric fate and impact of perfluorinated butanone and pentanone, which are structurally related to 3-(2,4-Difluorophenoxy)-2-butanone, provides insights into their environmental implications. This includes understanding their role as greenhouse gases and their photolytic degradation in the atmosphere, which is crucial for assessing environmental risks (Ren et al., 2019).
Polymer Solar Cells Development : Research involving fluorine-substituted electron acceptors for efficient polymer solar cells is relevant to the study of 3-(2,4-Difluorophenoxy)-2-butanone. This highlights its potential application in the field of renewable energy, particularly in the development of advanced materials for solar energy conversion (Dai et al., 2017).
Chemical Synthesis and Catalysis : The palladium-catalyzed intramolecular hydroalkylation of 3-butenyl β-diketones, similar in structure to 3-(2,4-Difluorophenoxy)-2-butanone, showcases its potential in chemical synthesis. This research provides valuable insights into catalytic processes and mechanisms, essential for developing new synthetic methodologies (Qian et al., 2005).
Propriétés
IUPAC Name |
3-(2,4-difluorophenoxy)butan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F2O2/c1-6(13)7(2)14-10-4-3-8(11)5-9(10)12/h3-5,7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOHKSVQHSBBNBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C)OC1=C(C=C(C=C1)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,4-Difluorophenoxy)-2-butanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{[4-(tert-butyl)benzyl]sulfanyl}-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2986763.png)
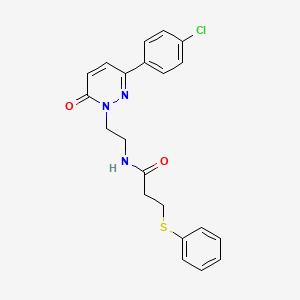




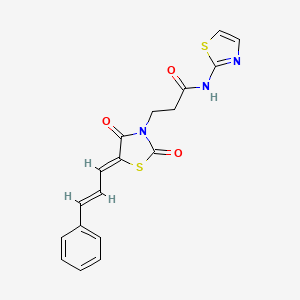

![Ethyl 2-[(1-methylpyrrolidin-3-yl)methylamino]acetate](/img/structure/B2986775.png)
![2-[4-(dimethylamino)phenyl]-7-ethoxy-N-(3-methoxypropyl)imidazo[2,1-b][1,3]benzothiazol-3-amine](/img/structure/B2986777.png)
![2-[[2-[(8,8-Dimethyl-2-oxo-4-phenyl-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetyl]amino]benzamide](/img/structure/B2986779.png)
![3-(pyridine-2-carbonyl)-4H,5H,6H-cyclopenta[b]thiophen-2-amine](/img/structure/B2986780.png)
